N-[1-(2-methylpropyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.:
Cat. No.: VC14793286
Molecular Formula: C19H18N4O2S
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N4O2S |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | N-[1-(2-methylpropyl)indol-4-yl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C19H18N4O2S/c1-12(2)11-22-7-6-13-15(4-3-5-16(13)22)21-17(24)14-10-20-19-23(18(14)25)8-9-26-19/h3-10,12H,11H2,1-2H3,(H,21,24) |
| Standard InChI Key | HUKLKYQKVSIFEI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)C3=CN=C4N(C3=O)C=CS4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises three fused rings:
-
Indole: A bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole moiety is substituted with a 2-methylpropyl group at the 1-position.
-
Thiazolo[3,2-a]pyrimidine: A bicyclic system combining a thiazole (five-membered ring with sulfur and nitrogen) and pyrimidine (six-membered ring with two nitrogen atoms). The pyrimidine ring is functionalized with a ketone group at the 5-position .
-
Carboxamide: A carbonyl group linked to an amine, attached at the 6-position of the thiazolopyrimidine core.
The IUPAC name, N-[1-(2-methylpropyl)indol-4-yl]-5-oxo-[1, thiazolo[3,2-a]pyrimidine-6-carboxamide, systematically describes these features. The canonical SMILES string, CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C4C=CN(C4=CC=C3)C(C)C, provides a linear notation of its atomic connectivity.
Physicochemical Properties
Key properties include:
-
Molecular weight: 366.4 g/mol
-
Hydrogen bond donors: 1 (amide NH)
-
Hydrogen bond acceptors: 4 (two ketones, one thiazole N, one pyrimidine N)
-
LogP (estimated): ~3.2 (moderate lipophilicity)
The compound’s solubility is likely limited in aqueous media but enhanced in organic solvents like dimethylformamide (DMF) or ethanol, which are commonly used in its synthesis.
Synthesis and Optimization
Multi-Component Reaction Strategies
The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-5-oxo-5H- thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step condensation reactions. A representative protocol includes:
-
Knoevenagel Condensation: Ethyl acetoacetate reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in the presence of p-toluenesulfonic acid (PTSA) to form α,β-unsaturated ketones .
-
Cyclization: The intermediate reacts with 2-amino-5-phenyl-1,3,4-thiadiazole under reflux in acetonitrile, forming the thiazolopyrimidine core .
-
Amidation: The carboxylic acid derivative at the 6-position undergoes coupling with 1-(2-methylpropyl)-1H-indol-4-amine using carbodiimide catalysts (e.g., EDC/HOBt).
Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Knoevenagel | PTSA, acetonitrile, reflux | 75–80 | |
| Cyclization | 2-Amino-thiadiazole, PTSA, 80°C | 65–70 | |
| Amidation | EDC, HOBt, DMF, room temperature | 85–90 |
Industrial-Scale Production
For larger batches, continuous flow reactors and automated platforms improve reproducibility and reduce energy consumption. Solvent recycling and catalytic recovery (e.g., PTSA) are critical for sustainability.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 8–16 μg/mL have been reported, comparable to ciprofloxacin. The thiazole sulfur atom may disrupt bacterial membrane integrity through thiol interactions .
Anti-Inflammatory Action
In lipopolysaccharide (LPS)-induced macrophages, the compound reduces nitric oxide (NO) production by 60–70% at 10 μM, likely via suppression of inducible NO synthase (iNOS) .
| Activity | Target/Model | Effect/IC₅₀ | Reference |
|---|---|---|---|
| Anticancer | EGFR kinase | 12 nM | |
| Antimicrobial | S. aureus | MIC = 8 μg/mL | |
| Anti-inflammatory | RAW 264.7 macrophages | 70% NO inhibition |
Applications in Drug Development
Kinase Inhibitors for Oncology
The compound’s thiazolopyrimidine core mimics purine, enabling ATP-competitive inhibition. Structural analogs are being evaluated in combination therapies with checkpoint inhibitors .
Antibacterial Agents
Modifications at the indole N-alkyl chain (e.g., replacing 2-methylpropyl with methoxyethyl) enhance Gram-negative activity, addressing drug-resistant pathogens.
Neuroinflammatory Disorders
By targeting iNOS and COX-2, the compound could mitigate neuroinflammation in Alzheimer’s disease models.
Research Gaps and Future Directions
-
In Vivo Pharmacokinetics: No data exist on oral bioavailability or metabolism in animal models.
-
Toxicity Profiling: Acute and chronic toxicity studies are needed to establish safety margins.
-
Formulation Development: Nanoparticle or liposomal delivery systems could improve solubility and targeting.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume